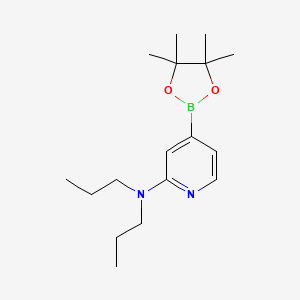

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-functionalized pyridine derivative with a dipropylamine substituent at the 2-position and a tetramethyl-1,3,2-dioxaborolane (commonly known as a pinacol boronic ester) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of the boronic ester moiety in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry .

Properties

Molecular Formula |

C17H29BN2O2 |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C17H29BN2O2/c1-7-11-20(12-8-2)15-13-14(9-10-19-15)18-21-16(3,4)17(5,6)22-18/h9-10,13H,7-8,11-12H2,1-6H3 |

InChI Key |

XQGFCAIHLRTFGM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 4-bromo-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronate ester to borane derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acids.

Reduction: Borane derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl groups in biological molecules, facilitating the formation of boron-oxygen bonds. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is best understood through comparison with analogous pyridine-boronic ester derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyridine-Boronic Ester Derivatives

Key Findings:

Steric and Electronic Effects: The dipropylamine group in the target compound introduces greater steric hindrance compared to dimethyl or trimethyl analogs (e.g., ). This may reduce reactivity in cross-coupling reactions but improve pharmacokinetic properties in drug design.

Synthetic Utility :

- Suzuki-Miyaura couplings using pinacol boronic esters (common in all listed compounds) are highly efficient for biaryl synthesis . However, steric bulk in the target compound may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times).

Physicochemical Properties :

- Lipophilicity increases with larger N-alkyl groups (dipropyl > dimethyl > trimethyl), impacting solubility and bioavailability. For instance, the THF-containing analog exhibits improved aqueous solubility due to its oxygen-rich substituent.

Stability and Handling :

- Boronic esters are generally stable under anhydrous conditions but hydrolyze to boronic acids in protic solvents. The dipropylamine group may offer additional stabilization via intramolecular interactions, though this requires experimental validation.

Table 2: Reactivity and Application Comparison

Biological Activity

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key properties include:

- Molecular Weight : 253.14 g/mol

- LogP : 2.5 (indicating moderate lipophilicity)

- Solubility : Aqueous solubility varies depending on the substituents present on the pyridine ring.

Synthesis

The synthesis of this compound typically involves:

- Formation of the dioxaborolane moiety through the reaction of boronic acid derivatives with appropriate alcohols.

- Amine substitution to introduce the dipropyl group at the nitrogen position.

A typical reaction scheme might involve using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in an inert atmosphere, followed by purification through column chromatography.

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range (e.g., 0.01 - 0.1 µM) against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | A549 | 0.045 |

| Example B | HL-60 | 0.075 |

| N,N-Dipropyl-Pyridine Derivative | A549 | TBD |

The proposed mechanism for the antiproliferative activity includes:

- Inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis.

- Induction of caspase activation , which is critical for programmed cell death.

Case Studies

- Study on Structural Variants : In a comparative study involving various pyridine derivatives, it was found that modifications at the 4-position significantly influenced biological activity. The presence of electron-withdrawing groups enhanced potency due to increased interaction with target proteins involved in cell division .

- Metabolic Stability Assessment : Another investigation focused on metabolic stability in human liver microsomes showed that certain structural modifications improved stability while retaining antiproliferative effects. For example, compounds with a methoxy group exhibited better metabolic profiles compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.